molecular formula C66H105N5O16 B13851507 Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH

Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH

Cat. No.: B13851507
M. Wt: 1224.6 g/mol
InChI Key: YWLOWAZATOAHDO-KKQLDWOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is a complex organic compound used primarily in the field of biomedical and chemical research. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains lysine, glutamic acid, and aeea (aminoethoxyethanol) units, making it a versatile intermediate for the synthesis of more complex peptides and proteins .

Preparation Methods

The synthesis of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amino and carboxyl groups of lysine and glutamic acid using tert-butyl (OtBu) groups. The Fmoc group is then introduced to protect the amino group of lysine. The aeea units are coupled to the protected lysine and glutamic acid through standard peptide coupling reactions, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is obtained after deprotection of the Fmoc group using piperidine .

Chemical Reactions Analysis

Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH undergoes various chemical reactions, including:

Scientific Research Applications

Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH involves its ability to protect specific functional groups during peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions. The OtBu groups protect the carboxyl groups of glutamic acid, ensuring selective reactions at other sites. The aeea units provide flexibility and enhance the solubility of the compound, facilitating its incorporation into larger peptide structures .

Comparison with Similar Compounds

Similar compounds to Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH include:

Properties

Molecular Formula

C66H105N5O16

Molecular Weight

1224.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56+/m0/s1

InChI Key

YWLOWAZATOAHDO-KKQLDWOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Origin of Product

United States

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